Isobutyrylglycine

Catalog No.
S761758
CAS No.
15926-18-8
M.F
C6H11NO3
M. Wt
145.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobutyrylglycine

CAS Number

15926-18-8

Product Name

Isobutyrylglycine

IUPAC Name

2-(2-methylpropanoylamino)acetic acid

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

InChI

InChI=1S/C6H11NO3/c1-4(2)6(10)7-3-5(8)9/h4H,3H2,1-2H3,(H,7,10)(H,8,9)

InChI Key

DCICDMMXFIELDF-UHFFFAOYSA-N

SMILES

Array

Synonyms

N-(2-methyl-1-oxopropyl)glycine; N-Isobutyrylglycine;

Canonical SMILES

CC(C)C(=O)NCC(=O)O

The exact mass of the compound Isobutyrylglycine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. It belongs to the ontological category of N-acylglycine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Isobutyrylglycine (CAS: 15926-18-8) is a highly specific acylglycine conjugate formed from isobutyryl-CoA and glycine. In industrial and clinical procurement, it is primarily sourced as an analytical reference standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows[1]. As a critical biomarker for valine metabolism and isobutyryl-CoA dehydrogenase deficiency (IBDD), high-purity isobutyrylglycine is essential for calibrating diagnostic assays, validating metabolomic screening panels, and serving as a reliable internal control in dried blood spot (DBS) extraction protocols [2].

Substituting isobutyrylglycine with generic acylglycine mixtures, its free acid precursor (isobutyric acid), or its straight-chain structural isomer (butyrylglycine) leads to critical failures in quantitative workflows [1]. Isobutyrylglycine and butyrylglycine share the identical molecular weight (145.16 g/mol) and exhibit highly similar mass spectrometric fragmentation patterns, making them indistinguishable without precise, standard-calibrated chromatographic resolution [2]. Furthermore, utilizing free isobutyric acid fails to replicate the distinct electrospray ionization (ESI) efficiency and matrix suppression effects of the glycine conjugate, rendering it ineffective as a quantitative standard for multiplexed newborn screening or targeted metabolomic panels[1].

Isomeric Resolution Calibration in UPLC-MS/MS Workflows

In targeted metabolomics, distinguishing between structural isomers is a primary analytical hurdle. Under optimized UPLC-MS/MS conditions using a C18 column, isobutyrylglycine demonstrates a distinct retention time (e.g., 5.44 min) compared to its straight-chain isomer, butyrylglycine, which elutes later [1]. Procurement of the exact isobutyrylglycine standard is required to establish accurate calibration curves and retention time windows, as both compounds share the same exact mass and similar fragmentation patterns, precluding differentiation by mass-to-charge ratio alone[1].

Evidence DimensionChromatographic retention time (UPLC C18)
Target Compound DataIsobutyrylglycine (RT ~5.44 min)
Comparator Or BaselineButyrylglycine (distinct, later eluting RT)
Quantified DifferenceBaseline resolution in optimized gradient elution
ConditionsUPLC C18 column, positive ion mode MS/MS

Procurement of the exact isomer standard is mandatory to prevent false-positive diagnostic results in multiplexed metabolic screening panels.

3-NPH Derivatization Efficiency for Targeted Metabolomics

For high-throughput metabolomic screening, isobutyrylglycine demonstrates high processability and compatibility with 3-nitrophenylhydrazine (3-NPH) derivatization in aqueous solutions[1]. Unlike free short-chain fatty acids which often require complex organic extraction, the glycine conjugate reacts rapidly without the need for a quenching step, significantly enhancing ionization efficiency and lowering detection limits in LC-MS/MS workflows compared to underivatized baselines [1].

Evidence DimensionDetection sensitivity and workflow speed
Target Compound Data3-NPH derivatized isobutyrylglycine (rapid aqueous reaction)
Comparator Or BaselineUnderivatized isobutyrylglycine / free fatty acids
Quantified DifferenceEnhanced ionization efficiency and elimination of quenching steps
ConditionsAqueous 3-NPH derivatization, LC-Orbitrap-MS

Streamlines sample preparation and improves detection limits for industrial and clinical metabolomic profiling.

Quantitative Recovery in Dried Blood Spot Matrices

Isobutyrylglycine is utilized as a primary standard in second-tier testing (2TT) panels for dried blood spot (DBS) samples [1]. When compared to using surrogate markers or un-conjugated precursors like isobutyric acid, pure isobutyrylglycine provides an exact match for the endogenous matrix effects and extraction recoveries encountered in UPLC-MS/MS [1]. This ensures targeted sensitivity and specificity in detecting specific acyl-CoA dehydrogenase deficiencies when spiked as an internal quality control [1].

Evidence DimensionAssay sensitivity and matrix recovery
Target Compound DataIsobutyrylglycine (exact endogenous match, high sensitivity in 2TT panels)
Comparator Or BaselineNon-conjugated surrogate markers (e.g., free isobutyric acid)
Quantified DifferenceElimination of differential matrix suppression
ConditionsDBS extraction, UPLC-MS/MS (Acquity BEH C18)

Ensures reproducible, high-fidelity quantification required for regulatory-compliant clinical diagnostic manufacturing.

Internal Standards for Newborn Screening Panels

Procured to calibrate LC-MS/MS instruments for the precise detection of isobutyryl-CoA dehydrogenase deficiency (IBDD) via dried blood spot analysis, ensuring accurate differentiation from short-chain acyl-CoA dehydrogenase (SCAD) deficiency [1].

Targeted Metabolomics in Diabetes Research

Utilized as a reference material for quantifying N-acyl glycines in plasma and urine to track metabolic dysregulation and disease progression, often utilizing 3-NPH derivatization workflows [2].

Chromatographic Method Development

Employed by analytical laboratories to optimize UPLC gradients for the baseline separation of closely related acylglycine isomers, specifically distinguishing isobutyrylglycine from butyrylglycine [3].

Physical Description

Solid

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

145.07389321 Da

Monoisotopic Mass

145.07389321 Da

Heavy Atom Count

10

Melting Point

82.5 °C

UNII

4CWA98G3L7

Other CAS

15926-18-8

Wikipedia

N-isobutyrylglycine

Dates

Last modified: 08-15-2023

Explore Compound Types